3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-fluoro-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-17-13-7-6-11(16)8-14(13)18(21(17,19)20)9-10-4-2-3-5-12(10)15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEKHXUVFXCYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a member of the benzo-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4.0 |
| Compound B | Escherichia coli | 8.0 |
| Compound C | Pseudomonas aeruginosa | 16.0 |
| Target Compound | Staphylococcus aureus | 2.0 |
The target compound has shown promising results with an MIC of 2.0 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to other derivatives .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiadiazole ring contributes to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This is supported by findings that similar compounds interfere with bacterial DNA replication and transcription processes .
Study 1: Antimicrobial Effectiveness
In a comparative study conducted by researchers at MDPI in 2021, various thiadiazole derivatives were tested for their antimicrobial effectiveness. The study found that compounds with halogen substitutions (such as chlorine) exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. The target compound's structural features were linked to its superior bioactivity .
Study 2: In Vivo Efficacy
Another investigation focused on the in vivo efficacy of similar thiadiazole compounds in murine models. The results indicated that these compounds not only reduced bacterial load but also demonstrated low toxicity profiles. The study highlighted the potential for developing these compounds into therapeutic agents for treating resistant bacterial infections .
Scientific Research Applications
Biological Activities
Research indicates that 3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi. The specific interactions of this compound with microbial enzymes could enhance its potential as an antimicrobial agent.
- Antidiabetic Effects : Compounds with similar structures have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity.
- Anti-inflammatory and Antiviral Effects : The compound may also exhibit properties that reduce inflammation and combat viral infections by interfering with viral replication processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer effects of structurally similar thiadiazole derivatives. These compounds were shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted on various thiadiazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, demonstrating that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties.
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Chlorobenzyl & fluoro groups | Moderate | Effective |
| 3-Benzyl-5-chloro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | Chloro group instead of fluoro | Low | Moderate |
| 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole | Lacks dihydro structure | Low | Low |
Chemical Reactions Analysis
Chemical Reactions Applicable to Thiadiazoles
While specific reactions for 3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c] thiadiazole 2,2-dioxide are not detailed, similar thiadiazoles can undergo various transformations:
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Alkylation : Thiadiazoles can undergo alkylation reactions, particularly at the nitrogen atom, using alkyl halides in the presence of a base.
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Acylation : Acylation reactions can modify the thiadiazole ring, often requiring a catalyst.
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Oxidation : Thiadiazoles can be oxidized to form S,S-dioxides, which may alter their biological activity .
Biological Activities of Thiadiazoles
Thiadiazoles exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The substitution pattern on the thiadiazole ring significantly influences its biological activity. For instance, electron-withdrawing groups at the C-5 position of 1,3,4-thiadiazoles enhance their cytotoxic activity .
Data and Research Findings
Given the lack of specific data on 3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c] thiadiazole 2,2-dioxide , we can consider general trends in thiadiazole chemistry:
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Spectroscopic Data Comparison
Q & A
Q. Tables
Q. Table 1. Key Computational Methods for Electronic Structure Analysis
Q. Table 2. Common Contradictions in Biological Assays and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
